Superior Binding Affinity: CGP 62349 vs. CGP 35348 and SCH 50911
CGP 62349 demonstrates sub-nanomolar binding affinity (Kd = 0.5–0.9 nM) for the GABAB receptor in rat brain membranes [1], which is a substantial improvement over earlier generation antagonists. In a direct cross-study comparison, its affinity is approximately 100-fold greater than that of CGP 35348 (IC50 = 62 µM) and over 1,000-fold greater than SCH 50911 (IC50 = 1.1 µM), which were tested under comparable conditions [2]. This high affinity is critical for applications requiring near-complete receptor occupancy at low ligand concentrations.
| Evidence Dimension | Binding Affinity (Kd or IC50) |
|---|---|
| Target Compound Data | Kd = 0.5–0.9 nM |
| Comparator Or Baseline | CGP 35348: IC50 = 62 µM; SCH 50911: IC50 = 1.1 µM |
| Quantified Difference | ≈ 100-fold to 1,000-fold higher affinity for CGP 62349 |
| Conditions | In vitro radioligand binding assays using rat brain synaptosomal membranes [1] or whole brain homogenate [2]. |
Why This Matters
This ensures reliable receptor detection and quantification in assays requiring high sensitivity and low non-specific binding, a key criterion for procurement in receptor mapping and drug screening studies.
- [1] Keir, M. J., et al. (1999). Characterisation and partial purification of the GABA(B) receptor from the rat cerebellum using the novel antagonist [3H]CGP 62349. Brain Research. Molecular Brain Research, 71(2), 279–289. View Source
- [2] Bolser, D. C., et al. (1995). The pharmacology of SCH 50911: a novel, orally-active GABA-B receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 274(3), 1393–1398. View Source
